SPhos Palladacycle
Overview
Description
SPhos palladacycle is a type of palladium-catalyzed organic synthesis, and is widely used in laboratory experiments and in the pharmaceutical industry. It is a powerful and efficient method of producing various organic compounds and is used in a variety of applications, including drug synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Catalysis in Organic Synthesis
SPhos Palladacycles have found significant application in catalyzing various organic synthesis reactions. They have been instrumental in facilitating carbon-carbon coupling reactions like the Suzuki-Miyaura, Sonogashira, Stille, Heck, Glaser-type, and Kumada reactions in both aqueous and organic media (Susanto et al., 2012). Additionally, their use in asymmetric synthesis has been explored, highlighting their potential in creating chiral phosphines with a variety of functional groups, which can be applied in cancer research (Chew & Leung, 2016).
Application in Suzuki Coupling Reactions
SPhos Palladacycles have shown exceptional efficacy in Suzuki coupling reactions. They have been utilized in the double Suzuki coupling of N-heteroaryl halides with 1,4-benzenediboronic acid, producing desired products with good yields (Xiao et al., 2015). Also, water-soluble SPhos-palladacycles have been used as catalysts for amination and Suzuki coupling of aryl chlorides in water, demonstrating high efficiency in these coupling reactions (Han et al., 2016).
Advances in Asymmetric Induction and Catalysis
Chiral SPhos Palladacycles have been applied in transition-metal catalysis to achieve asymmetric induction, a crucial aspect in the synthesis of bioactive compounds. The influence of the C−Pd bond in these palladacycles on their catalytic activity has been extensively studied, revealing that reaction selectivity can be manipulated by choosing appropriate sp2- or sp3-hybridized C,P-palladacycle catalysts (Mo et al., 2014).
Exploration in Cancer Research
SPhos Palladacycles have been explored for their potential in cancer research. For example, their biological effects on A2780 ovarian carcinoma cells were studied, demonstrating selective cytotoxicity and the ability to induce apoptosis and autophagy in these cells. Their impact on angiogenesis, a key factor in cancer progression, has also been investigated, showing that they can exert either pro- or antiangiogenic effects, which could be significant in various clinical applications (Reigosa-Chamorro et al., 2021).
Facilitating Novel Organic Reactions
SPhos Palladacycles have enabled the development of novel organic reactions, such as palladium-catalyzed C(sp3)-H amination reactions and the synthesis of indolines, essential in many pharmaceutical targets (Sun et al., 2019).
properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.C8H10N.C5H12O.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUBBTRMQUGGJP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57ClNO3PPd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SPhos Palladacycle |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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